N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16390765
InChI: InChI=1S/C24H26N4/c1-17-22(19-13-9-6-10-14-19)23-26-20(24(2,3)4)15-21(28(23)27-17)25-16-18-11-7-5-8-12-18/h5-15,25H,16H2,1-4H3
SMILES:
Molecular Formula: C24H26N4
Molecular Weight: 370.5 g/mol

N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC16390765

Molecular Formula: C24H26N4

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C24H26N4
Molecular Weight 370.5 g/mol
IUPAC Name N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C24H26N4/c1-17-22(19-13-9-6-10-14-19)23-26-20(24(2,3)4)15-21(28(23)27-17)25-16-18-11-7-5-8-12-18/h5-15,25H,16H2,1-4H3
Standard InChI Key QQXBWTNFZYNHJP-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCC4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name reflects its intricate substitution pattern:

  • Pyrazolo[1,5-a]pyrimidine core: A bicyclic system combining pyrazole and pyrimidine rings.

  • Position 5: tert-Butyl group (C(CH3)3C(CH_3)_3), contributing steric bulk and hydrophobicity.

  • Position 2: Methyl group (CH3CH_3), enhancing metabolic stability.

  • Position 3: Phenyl ring (C6H5C_6H_5), enabling π-π interactions with biological targets.

  • Position 7: Benzylamine substituent (CH2C6H5CH_2C_6H_5), facilitating hydrogen bonding and target engagement .

The molecular formula is C25H27N5C_{25}H_{27}N_5, with a molecular weight of 397.52 g/mol. Key physicochemical properties include:

PropertyValue
LogP4.8 (estimated)
Water Solubility<1 μg/mL
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthetic Routes and Optimization

Core Synthesis Strategy

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via condensation of 4-substituted-1H-pyrazol-5-amine derivatives with β-keto esters or malonates . For this compound:

  • Intermediate 7-Chloro Derivative:

    • 4-(4-Fluorophenyl)-1H-pyrazol-5-amine reacts with diethyl malonate under basic conditions to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one.

    • Chlorination using POCl₃ yields the 7-chloro intermediate .

  • Amination at Position 7:

    • Nucleophilic substitution of the 7-chloro group with benzylamine in the presence of a base (e.g., DIPEA) introduces the N-benzyl moiety .

Challenges and Solutions

  • Low Amination Yield: Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improve reaction efficiency.

  • Byproduct Formation: Boc protection of the amine prior to Suzuki coupling (for 5-aryl variants) minimizes undesired side reactions .

Structure-Activity Relationships (SAR)

Substitution Impact on Antimycobacterial Activity

Comparative studies of pyrazolopyrimidines reveal critical SAR trends :

Substituent PositionOptimal GroupActivity (MIC₉₀ vs. M.tb)
3-Phenyl4-Fluorophenyl0.12 μM
5-Substituenttert-Butyl0.18 μM
7-AmineBenzyl0.25 μM

The benzyl group at position 7 enhances membrane permeability compared to smaller alkyl chains, while the tert-butyl group at position 5 improves metabolic stability in liver microsomes .

Electronic Effects

  • Electron-Withdrawing Groups (EWGs): Fluorine at the 3-phenyl para position increases potency by 3-fold, likely through enhanced target binding .

  • Electron-Donating Groups (EDGs): Methoxy groups reduce activity due to unfavorable steric interactions.

Biological Activity and Mechanisms

Antimycobacterial Activity

In vitro assays demonstrate potent inhibition of Mycobacterium tuberculosis (MIC₉₀ = 0.25 μM), comparable to first-line drugs like isoniazid . The mechanism involves ATP synthase inhibition, disrupting oxidative phosphorylation in the bacterial membrane .

Selectivity and Toxicity

  • hERG Inhibition: IC₅₀ > 30 μM, indicating low cardiotoxicity risk.

  • Microsomal Stability: Half-life > 60 minutes in human liver microsomes, suggesting favorable pharmacokinetics .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

  • LogD (pH 7.4): 3.9, indicating moderate lipophilicity.

  • Caco-2 Permeability: Papp=12×106P_{app} = 12 \times 10^{-6} cm/s, classifying it as highly permeable.

Metabolic Pathways

Primary metabolites identified via LC-MS:

  • N-Dealkylation: Loss of the benzyl group (major pathway).

  • Oxidation: tert-Butyl to hydroxyl-tert-butyl (minor pathway).

Comparative Analysis with Analogues

Compound5-Substituent7-SubstituentM.tb MIC₉₀ (μM)
Target Compoundtert-ButylBenzylamine0.25
Analog A Phenyl2-Pyridylmethyl0.18
Analog B CyclohexylPropylamine1.2

The benzylamine variant exhibits balanced potency and safety, outperforming alkylamine analogues in vivo .

Future Directions and Applications

Synthetic Chemistry Innovations

  • Late-Stage Functionalization: C–H activation to introduce diverse 5-substituents.

  • Enantioselective Synthesis: Chiral catalysts to access stereochemically pure variants.

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